Ethyl 2-(benzylideneamino)acetate
Description
Significance of Schiff Bases (Imines) in Contemporary Organic Chemistry
Schiff bases, also known as imines, are organic compounds distinguished by a carbon-nitrogen double bond. nih.gov First described by Hugo Schiff in the 19th century, these compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone. nih.govontosight.ainih.gov The general structure is R¹R²C=N-R³, where R¹, R², and R³ are typically alkyl or aryl groups. ontosight.ai
In modern organic chemistry, Schiff bases are of considerable interest due to their versatile applications. They are utilized in coordination chemistry as ligands for metal ions, forming complexes with uses in catalysis. ontosight.aiwikipedia.org Furthermore, many Schiff base derivatives have been investigated for a range of biological activities. ontosight.aiwikipedia.org Their role as intermediates in enzymatic reactions is also a key area of study. wikipedia.org The synthesis of these compounds is often accelerated by acid catalysis and involves the removal of water. nih.gov
Overview of α-Amino Acid Esters as Synthetic Building Blocks
α-Amino acid esters are fundamental building blocks in the synthesis of a variety of organic molecules. nih.gov They are particularly crucial as precursors for unnatural amino acids and their derivatives, which are components of numerous bioactive compounds. nih.govnih.govacs.org From a synthetic standpoint, they are valuable starting materials for producing β-amino alcohols, which function as important ligands and catalysts. nih.gov
The imines derived from α-amino acid esters, known as α-imino esters, are especially reactive electrophiles. nih.govacs.orgresearchgate.net This heightened reactivity makes them excellent substrates for a range of chemical reactions, including nucleophilic additions, cycloadditions, and hydrogenations, leading to the formation of optically enriched α- and β-amino acid derivatives. nih.govacs.orgresearchgate.netresearchgate.net
Historical Context and Evolution of Research on Ethyl 2-(benzylideneamino)acetate and Related Compounds
The study of Schiff bases dates back to the work of Hugo Schiff in 1864. nih.govnih.gov These imines have since become a cornerstone of organic synthesis. The specific compound, this compound, is a Schiff base derived from glycine (B1666218) ethyl ester and benzaldehyde.
Early research into similar compounds, such as glycinate (B8599266) Schiff bases, focused on their use in asymmetric aldol (B89426) reactions to produce chiral β-hydroxy-α-amino acid derivatives. rsc.org These methods often required the use of stoichiometric amounts of carbonyl compounds to activate and protect the glycinate. rsc.org The development of catalytic asymmetric reactions represented a significant advancement, allowing for more efficient synthesis of these valuable molecules. rsc.org The biomimetic aldol reaction of glycinates, inspired by pyridoxal-dependent enzymes, provided a direct route to chiral β-hydroxy-α-amino acid derivatives without the need for protecting the amino group. rsc.org
The compound this compound itself has been a subject of study in various synthetic contexts. For instance, it has been used as a precursor in the synthesis of more complex molecules. One example is its use in reactions to form compounds like ethyl 2-(benzylideneamino)-2-(3-oxocyclohexyl)acetate. chemsynthesis.com Research has continued to explore the utility of this compound and its derivatives in modern organic synthesis, including their application in multicomponent reactions and as substrates for creating diverse molecular scaffolds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(benzylideneamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQUMJAKVLLZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326806 | |
| Record name | N-Benzylideneglycine Ethyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40682-54-0 | |
| Record name | N-Benzylideneglycine Ethyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Benzylideneamino Acetate and Its Derivatives
Condensation Reactions for Ethyl 2-(benzylideneamino)acetate Formation
The principal method for synthesizing this compound is the condensation reaction between an amine and a carbonyl compound, which forms the characteristic imine or Schiff base functionality.
The most direct route to this compound, also known as N-benzylideneglycine ethyl ester, involves the condensation of ethyl glycinate (B8599266) with benzaldehyde. This reaction forms a Schiff base, a compound containing a carbon-nitrogen double bond. The process is typically carried out in a non-polar solvent like benzene (B151609), with a dehydrating agent such as anhydrous magnesium sulfate. The dehydrating agent removes the water molecule formed during the reaction, which drives the equilibrium towards the formation of the imine product. This method is highly efficient, yielding the desired this compound in near-quantitative amounts. prepchem.com
The methylene (B1212753) group (CH2) in the resulting imine is activated by the electron-withdrawing benzylideneimino group (PhCH=N-), making it susceptible to deprotonation and further reactions. prepchem.com
| Reactant 1 | Reactant 2 | Solvent | Key Reagent | Product | Yield |
|---|---|---|---|---|---|
| Ethyl Glycinate | Benzaldehyde | Benzene | Anhydrous Magnesium Sulfate (Dehydrating Agent) | This compound | Almost Quantitative |
Modern synthetic chemistry often employs catalysts to enhance the efficiency, selectivity, and scope of imine synthesis and their subsequent reactions. Copper(I) and lithium bromide/triethylamine (B128534) systems represent two distinct and powerful catalytic approaches.
Copper(I) catalysts are effective in mediating complex cascade reactions that can build intricate molecular scaffolds from relatively simple starting materials. One such application involves the reaction of imines. For instance, copper catalysts can facilitate a cascade process involving an intramolecular hydroamination cyclization followed by an intermolecular Povarov reaction. organic-chemistry.org This type of reaction has been used to synthesize fused pyrroloquinoline scaffolds, which are bicyclic systems. The process demonstrates the versatility of copper catalysis in activating multiple reaction steps, leading to a significant increase in molecular complexity in a single operation. organic-chemistry.org While not a direct synthesis of the parent this compound, these protocols highlight the utility of copper catalysis in the broader context of imine chemistry for creating bicyclic structures.
The combination of lithium bromide (LiBr) and a tertiary amine base like triethylamine (Et3N) is a potent system for promoting cycloaddition reactions involving imines. This method has been successfully applied to the cycloaddition of N-alkylidene 2-amino esters with electron-deficient olefins, demonstrating high levels of regio- and stereoselectivity. tamu.edu Triethylamine is a commonly used base in the Staudinger synthesis of β-lactams from the cycloaddition of a ketene (B1206846) with an imine. researchgate.net The nature of the imine, including the electronic properties of its substituents, can affect the reaction time. Electron-donating groups on the imine can shorten the reaction time, whereas electron-withdrawing groups can retard it. researchgate.net These cycloaddition methods provide a pathway to complex cyclic structures from imine precursors.
| Catalytic System | Reaction Type | Key Features | Example Application | Reference |
|---|---|---|---|---|
| Copper(I) | Cascade Bicyclization | Enables complex, multi-step transformations in one pot. | Synthesis of fused pyrroloquinoline scaffolds. | organic-chemistry.org |
| Lithium Bromide / Triethylamine | Cycloaddition | High regio- and stereoselectivity. | Formation of β-lactams and other cyclic compounds from imines. | tamu.eduresearchgate.net |
Catalytic Approaches in Imines Synthesis
Synthesis of Substituted this compound Analogs
The activated methylene group in this compound allows for its use as a nucleophile in carbon-carbon bond-forming reactions, leading to a variety of substituted analogs.
A highly analogous transformation is the synthesis of ethyl benzoyl-(3-oxocyclohexyl)acetate, which is prepared by the Michael addition of ethyl benzoylacetate to cyclohexenone using sodium hydride as a base in toluene. prepchem.com Following this precedent, a proposed synthesis for ethyl 2-(benzylideneamino)-2-(3-oxocyclohexyl)acetate would involve the following steps:
Enolate Formation: Treatment of this compound with a suitable base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), would deprotonate the α-carbon, forming a nucleophilic enolate.
Michael Addition: The resulting enolate would then be reacted with 2-cyclohexen-1-one, an α,β-unsaturated ketone. The nucleophilic enolate would attack the β-carbon of the cyclohexenone ring in a conjugate fashion.
Protonation: A final workup step, typically with a mild acid, would protonate the intermediate to yield the final product, ethyl 2-(benzylideneamino)-2-(3-oxocyclohexyl)acetate.
This proposed reaction leverages the inherent reactivity of the starting imine and the electrophilicity of the α,β-unsaturated ketone to construct the target molecule, which features a new carbon-carbon bond and a cyclohexanone (B45756) moiety.
Synthesis of (E)-Ethyl-2-{[(4-(benzylideneamino)-6-hydroxypyrimidin-2-yl)thio]}acetateyoutube.com
The synthesis of pyrimidine (B1678525) derivatives is a significant area of research due to their wide range of biological activities. One such derivative, (E)-Ethyl-2-{[(4-(benzylideneamino)-6-hydroxypyrimidin-2-yl)thio]}acetate, can be synthesized, and its biological activities evaluated. nih.gov The general synthesis of related ethyl (pyrimidinylthio)acetates has also been reported. documentsdelivered.comnih.gov
Derivatization via Reactions with Keteneacs.org
The reaction between imines and ketenes, known as the Staudinger reaction, is a well-established method for the synthesis of β-lactams. acs.orgacs.org This [2+2] cycloaddition is a stepwise process involving the initial nucleophilic attack of the imine nitrogen on the ketene carbon, forming a zwitterionic intermediate which then undergoes ring closure. acs.orgacs.org The use of unsymmetrical ketenes can lead to the formation of cis- and trans-β-lactams. acs.org This methodology allows for the creation of modified amino acids and peptide building blocks. acs.org
Advanced Synthetic Transformations Involving Ethyl 2-(benzylideneamino)acetateacs.orgnih.govresearchgate.net
This compound serves as a versatile precursor in more complex synthetic transformations, leading to a variety of heterocyclic compounds.
Cycloaddition Reactions with α-Oxoketene Dithioacetalsresearchgate.net
The anion of ethyl (benzylideneamino)acetate undergoes cycloaddition reactions with α-oxoketene dithioacetals, yielding different heterocyclic products depending on the reaction conditions and the structure of the dithioacetal. researchgate.net
Anionic [3+2] cycloaddition between the ethyl (benzylideneamino)acetate anion and acyclic α-oxoketene dithioacetals can produce pyrrolidine (B122466) and pyrrole (B145914) derivatives. researchgate.net The reaction's outcome is influenced by the specific reactants and conditions employed. researchgate.net The synthesis of pyrrolidine and pyrrole derivatives through other routes, such as those involving dicarbonyl dianions and α-azidoketones, has also been documented. nih.gov
Under certain conditions, the reaction of the ethyl (benzylideneamino)acetate anion with acyclic α-oxoketene dithioacetals can also lead to the formation of 3-benzylideneamino-pyran-2-one derivatives. researchgate.net
Cascade Bicyclization with o-Alkynylphenyl Isothiocyanatesacs.orgnih.gov
A cascade bicyclization reaction involving ethyl (E)-2-(benzylideneamino)acetates and o-alkynylphenyl isothiocyanates has been developed. This process can lead to the formation of complex heterocyclic systems like quinazolines and isoquinolines. researchgate.netnih.govnih.gov The reaction is believed to proceed through a multi-step sequence initiated by the interaction of the two starting materials. researchgate.net
Copper(I)-Catalyzed Reactions
While specific literature detailing Copper(I)-catalyzed reactions for the direct synthesis of this compound is not extensively covered in the provided search results, the use of copper catalysis is a well-established method in the chemistry of related imines and their derivatives. Copper catalysts are often employed in cycloaddition and cross-coupling reactions, suggesting their potential utility in transformations involving the title compound.
Mechanistic Investigations of Tandem Cycloaddition Processes
The anion of this compound can participate in cycloaddition reactions. researchgate.net Mechanistic studies of tandem processes, such as [4+2]/[3+2] cycloadditions, provide insight into the formation of complex polycyclic structures. nih.gov These investigations often explore the potential energy surface to characterize the regio-, stereo-, and enantioselective pathways of the reaction. nih.gov The initial step in a tandem sequence, such as an electrocyclic ring closure, is often the rate-determining step. nih.gov In cycloadditions involving anions of N-alkylidene 2-amino esters, lithium bromide/triethylamine can be used to promote the reaction, leading to products like pyrrolidine or pyrrole derivatives. researchgate.net The formation of different products often depends on the specific reaction conditions and the structure of the reactants. researchgate.net
Michael Addition Reactions of Imines of α-Amino Acid Esters
The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com For imines of α-amino acid esters, the stabilized carbanion (enolate) generated by deprotonation at the α-carbon acts as the Michael donor. This enolate adds to a Michael acceptor, an activated electrophilic alkene, in a 1,4-addition manner. masterorganicchemistry.comchem-station.com
The general mechanism involves three key steps:
Deprotonation: A base removes the acidic α-proton from the imino ester to form a resonance-stabilized enolate. masterorganicchemistry.comchem-station.com
Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the Michael acceptor. masterorganicchemistry.comyoutube.com
Protonation: The resulting enolate is protonated to yield the final adduct. masterorganicchemistry.comyoutube.com
A variety of nucleophiles can act as Michael donors, including enamines, thiolates, and organocuprates, while acceptors are typically α,β-unsaturated ketones, esters, or nitriles. masterorganicchemistry.comyoutube.com
Synthetic Utility in Heterocyclic Compound Preparation
This compound and its derivatives are valuable precursors for synthesizing a range of heterocyclic compounds.
Thiophene (B33073) Derivatives
This compound derivatives are key intermediates in the synthesis of substituted thiophenes. A common method is the Gewald synthesis, which involves the reaction of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. researchgate.netimpactfactor.org For instance, ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been synthesized using this approach. researchgate.net This method provides a versatile route to highly functionalized thiophenes, which are themselves scaffolds for various bioactive molecules. researchgate.netimpactfactor.orgproquest.com
Table 1: Examples of Synthesized Thiophene Derivatives
| Compound Name | Synthetic Method | Reference |
| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives | Gewald Synthesis | researchgate.net |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Gewald Synthesis | impactfactor.org |
| Ethyl 2-((phenylcarbamoyl)methylamino)-5-acetyl-4-methylthiophene-3-carboxylate | Reaction of aminothiophene with 2-chloro-N-phenylacetamide | impactfactor.org |
Thieno[2,3-c]pyrazole and Thieno[2,3-d]pyrimidine Systems
The versatility of thiophene precursors derived from imino esters extends to the construction of fused heterocyclic systems.
Thieno[2,3-c]pyrazoles: These compounds can be synthesized from appropriately substituted thiophenes. For example, 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate can be prepared from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile and methyl thioglycolate. researchgate.net The resulting aminothiophene ester can be further elaborated. Hydrazinolysis of the ester group to a carbohydrazide (B1668358) provides a key handle for building the pyrazole (B372694) ring and other heterocyclic systems. researchgate.net These scaffolds are investigated for their potential biological activities. nih.govmdpi.com
Thieno[2,3-d]pyrimidines: The synthesis of this ring system often starts with a 2-aminothiophene derivative, which can be prepared via the Gewald reaction. nih.govscielo.br The 2-aminothiophene intermediate is then cyclized with various reagents to form the pyrimidine ring. For instance, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by condensation with anilines via Dimroth rearrangement yields thieno[2,3-d]pyrimidin-4-amines. scielo.brscielo.br Another route involves converting the 2-aminothiophene into a thieno[2,3-d]pyrimidin-4-one, which can be chlorinated with POCl₃ and subsequently reacted with nucleophiles to generate diverse derivatives. nih.govijacskros.com
Table 2: Synthetic Routes to Thieno-fused Heterocycles
| Target System | Key Intermediate | Synthetic Strategy | References |
| Thieno[2,3-c]pyrazole | Methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate | Cyclization from pyrazole precursors followed by functional group manipulation. | researchgate.net |
| Thieno[2,3-d]pyrimidine | 2-Aminothiophene derivatives | Gewald synthesis followed by Dimroth rearrangement or cyclization to a pyrimidinone and further derivatization. | nih.govscielo.brscielo.br |
Pyridine (B92270) Derivatives
The synthesis of pyridine derivatives can be achieved through a multitude of pathways, often involving the cyclocondensation of various precursors. researchgate.netorganic-chemistry.org While direct synthesis from this compound is not explicitly detailed in the provided results, related structures like enaminones can be used. For example, the cyclocondensation of an aminopyrazole with an enaminone derivative in the presence of an acid catalyst like acetic acid can yield pyrazolo[1,5-a]pyrimidines, which are bioisosteres of purines. researchgate.net The broad synthetic utility of pyridines stems from their presence in numerous natural products and pharmaceuticals. researchgate.net Various methods, including transition metal-catalyzed reactions and metal-free approaches, have been developed to access these important heterocyclic scaffolds. organic-chemistry.orgarkat-usa.org
Benzimidazoles and Related Fused Heterocycles
The synthesis of the benzimidazole (B57391) ring system is a cornerstone in medicinal chemistry. While direct cyclization of this compound with o-phenylenediamine (B120857) is not extensively documented, the most prevalent and analogous method for preparing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde. semanticscholar.orgnih.govnih.gov This reaction proceeds via the in situ formation of a Schiff base intermediate, which is structurally similar to this compound, followed by an intramolecular cyclodehydrogenation to yield the final benzimidazole product. nih.gov
The reaction is often promoted by a catalyst and can be performed under various conditions, including using supported gold nanoparticles, ammonium (B1175870) chloride, or boric acid. nih.govnih.govresearchgate.net The use of catalysts like Au/TiO₂ facilitates the reaction at ambient temperatures, offering high yields and selectivity. nih.gov The general mechanism involves the initial formation of the imine (Schiff base) from the condensation of the aldehyde and one of the amino groups of o-phenylenediamine. This is followed by the nucleophilic attack of the second amino group onto the imine carbon, leading to a dihydro-benzimidazole intermediate, which then aromatizes, often through oxidation, to the stable benzimidazole ring. semanticscholar.org
A variety of substituted benzaldehydes can be used, allowing for the synthesis of a diverse library of 2-aryl benzimidazoles. The reaction conditions are generally mild and tolerant of various functional groups on the aldehyde. nih.govnih.gov
Table 1. Synthesis of 2-Aryl Benzimidazoles via Condensation of o-Phenylenediamines and Aldehydes.
Thiazole (B1198619) Derivatives
A significant synthetic application of this compound and its analogues is in the preparation of thiazole derivatives, particularly 4-thiazolidinones. The reaction involves the cyclocondensation of a Schiff base with an α-mercaptoalkanoic acid, most commonly α-mercaptoacetic acid (thioglycolic acid). researchgate.net
This transformation is a well-established method for constructing the thiazolidin-4-one ring system. The reaction mechanism initiates with the nucleophilic attack of the thiol group of thioglycolic acid on the electrophilic carbon atom of the imine bond in the Schiff base. This is followed by an intramolecular cyclization via nucleophilic attack of the imine nitrogen onto the carbonyl carbon of the acid, with the subsequent elimination of a water molecule to afford the heterocyclic product. researchgate.net The reaction is typically carried out by refluxing the reactants in a non-polar solvent such as benzene or dioxane. researchgate.net
This methodology allows for the synthesis of thiazolidinones with substitution at the 2- and 3-positions, depending on the structure of the initial Schiff base. For instance, reacting this compound with thioglycolic acid would yield a 2-phenyl-3-(ethoxycarbonylmethyl)thiazolidin-4-one. The versatility of the Schiff base component allows for the introduction of a wide range of substituents into the final thiazolidinone product.
Table 2. Synthesis of Thiazolidin-4-one Derivatives from Schiff Bases and Related Compounds.
Mechanistic Organic Chemistry Studies of Reactions Involving Ethyl 2 Benzylideneamino Acetate
Exploration of Reaction Pathways and Transition States
The reactions of ethyl 2-(benzylideneamino)acetate, particularly in the context of cycloadditions and related transformations, proceed through well-defined pathways involving distinct intermediates and transition states. A primary reaction pathway involves its conversion into an azomethine ylide. This is typically achieved by deprotonation at the carbon alpha to the ester group, often facilitated by a base or through coordination with a metal catalyst. wikipedia.org
Once formed, the azomethine ylide is a 1,3-dipole that can undergo [3+2] cycloaddition reactions with various dipolarophiles. wikipedia.orgnih.gov The transition state for these cycloadditions is generally concerted, where the two new carbon-carbon bonds are formed simultaneously, albeit often asynchronously. wikipedia.org The geometry of the transition state, which can be described as an "envelope" or "twisted" conformation, dictates the stereochemical outcome of the final pyrrolidine (B122466) product. nih.gov The relative orientation of the substituents on the ylide and the dipolarophile in the transition state (endo vs. exo) determines the diastereoselectivity of the reaction.
Another significant reaction pathway involves the direct nucleophilic addition to the carbon-nitrogen double bond of the imine. In this scenario, this compound acts as an electrophile. For instance, in Lewis acid-catalyzed reactions, the coordination of the Lewis acid to the imine nitrogen enhances its electrophilicity, facilitating the attack of a nucleophile. researchgate.net The reaction between an imine and ethyl diazoacetate to form aziridines provides a well-studied analogy. The proposed mechanism involves the initial coordination of a Lewis acid to the imine, activating it towards nucleophilic attack by the diazo compound. This leads to a zwitterionic intermediate. msu.edu Rotation around the newly formed carbon-carbon bond in this intermediate precedes the final ring-closing step, where the imine nitrogen displaces the dinitrogen molecule to form the aziridine (B145994) ring. msu.edu The stability and conformation of the various possible transition states during this process are crucial in determining the final stereochemistry of the product. msu.edumasterorganicchemistry.comyoutube.com
Role of Catalysis in Directing Reaction Selectivity and Efficiency
Catalysis is fundamental in controlling the reactivity of this compound, enabling high levels of selectivity and efficiency that are often unattainable in thermal, uncatalyzed reactions. illinois.eduresearchgate.net Catalysts can be broadly classified as homogeneous or heterogeneous. libretexts.org
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is extensively used in reactions of this compound and its derivatives. libretexts.org Lewis acids are a prominent class of homogeneous catalysts for these reactions. researchgate.netresearchgate.net By coordinating to the nitrogen atom of the imine, a Lewis acid increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. researchgate.net This strategy is effective in promoting reactions such as the addition of nucleophiles or in cycloaddition reactions.
In the context of asymmetric synthesis, chiral Lewis acids, often complexed with chiral ligands, are employed to induce enantioselectivity. illinois.eduresearchgate.net These chiral catalysts create a chiral environment around the substrate, leading to diastereomeric transition states that differ in energy. This energy difference favors the formation of one enantiomer over the other. For example, in the catalytic asymmetric aziridination of imines with ethyl diazoacetate, catalysts derived from chiral ligands like VAPOL and VANOL complexed with boron compounds have proven highly effective. researchgate.netmsu.edu The catalyst system dictates both high diastereo- and enantioselectivity, leading predominantly to cis-aziridines in excellent yields. msu.edu
The general mechanism for homogeneous catalysis involves the formation of a catalyst-substrate complex, which then proceeds through a series of steps in a catalytic cycle to form the product and regenerate the catalyst. iitm.ac.intue.nl
Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. libretexts.org These systems offer significant practical advantages, such as ease of separation of the catalyst from the reaction mixture and the potential for catalyst recycling. scispace.com
While specific examples detailing the use of heterogeneous catalysts for reactions of this compound are less common in the literature than homogeneous examples, the principles can be readily extended. Solid acid catalysts, such as zeolites or silica-supported acids (e.g., SiO2-SO3H), could potentially be used to activate the imine functionality towards nucleophilic attack or cycloaddition, analogous to homogeneous Lewis acids. scispace.com Similarly, supported metal catalysts, such as copper or rhodium immobilized on a solid support like silica (B1680970) or a polymer, could catalyze carbene or nitrene transfer reactions. scispace.com For instance, copper(I) immobilized on a silica-based hybrid material has been shown to be an efficient heterogeneous catalyst for the three-component coupling of aldehydes, amines, and alkynes. scispace.com A similar strategy could be envisioned for reactions involving this compound.
The mechanism of heterogeneous catalysis involves a sequence of steps:
Adsorption of the reactant(s) onto the surface of the catalyst.
Activation of the adsorbed reactant(s).
Reaction between the activated species on the surface.
Desorption of the product(s) from the surface. libretexts.org
Modern synthetic methods increasingly utilize light (photocatalysis) and electricity (electrocatalysis) as sustainable energy sources to drive chemical reactions.
Photocatalysis: In a photocatalytic reaction, a catalyst (photocatalyst) absorbs light to become electronically excited. In this excited state, it can engage in single-electron transfer (SET) or energy transfer processes with a substrate, thereby initiating a reaction. While specific applications to this compound are not widely reported, related imines and their derivatives are known to undergo photocatalytic reactions. For instance, the generation of azomethine ylides via a photocatalytic process could be a plausible pathway for subsequent cycloaddition reactions.
Electrocatalysis: Electrocatalysis utilizes an electric current to drive a chemical transformation, often with the aid of a mediator. This approach can be used to generate reactive intermediates, such as radical ions, that can then participate in further reactions. An example is the electrocatalytic aziridination of alkenes, which can be achieved using a catalytic quantity of a mediator in an undivided cell. organic-chemistry.org This methodology avoids the need for chemical oxidants or reductants, offering a greener alternative. It is conceivable that this compound could be either oxidized or reduced electrochemically to generate reactive intermediates for synthetic applications.
Anionic Cycloaddition Mechanisms
A key reaction manifold for this compound involves its conversion to an azomethine ylide, which is a nitrogen-based 1,3-dipole. wikipedia.org The deprotonation of the α-carbon creates an anionic center, which is in conjugation with the iminium moiety, thus forming the azomethine ylide. These ylides are powerful intermediates for the synthesis of five-membered nitrogen heterocycles, such as pyrrolidines, via [3+2] cycloaddition reactions. wikipedia.orgnih.gov
The generation of the azomethine ylide can be achieved by treating this compound with a base. In the presence of a metal salt (e.g., lithium or silver salts), N-metalated azomethine ylides are formed. wikipedia.org The metal coordinates to the nitrogen, facilitating the deprotonation and influencing the geometry and reactivity of the resulting ylide.
The [3+2] cycloaddition is a concerted pericyclic reaction that proceeds suprafacially on both the 1,3-dipole and the dipolarophile (the alkene or alkyne partner). wikipedia.org The reaction is highly regio- and stereoselective. wikipedia.orgnih.gov The regioselectivity is governed by the electronic properties of the reactants, specifically the frontier molecular orbitals (HOMO of the ylide and LUMO of the dipolarophile). The stereoselectivity is determined by the geometry of the azomethine ylide (which can exist in 'W', 'U', or 'S' shapes) and the trajectory of approach of the dipolarophile, leading to either endo or exo transition states. nih.gov Computational studies on related systems have been instrumental in rationalizing the observed selectivities by comparing the energies of the different possible transition state structures. nih.gov
Investigating the Influence of Reaction Conditions on Product Formation
The outcome of reactions involving this compound is highly dependent on the specific reaction conditions employed. Factors such as the choice of catalyst, solvent, temperature, and the nature of the reactants all play a crucial role in determining the product distribution, yield, and stereoselectivity.
Catalyst: As discussed, the choice of catalyst is paramount. In Lewis acid-catalyzed reactions, the identity of the Lewis acid can influence the reaction rate and, in the case of chiral ligands, the enantioselectivity. researchgate.netresearchgate.net For example, in the aziridination of imines with ethyl diazoacetate, tin(IV) chloride was found to be a highly effective catalyst, even at very low loadings (0.05 mol%). researchgate.net Different metal catalysts (e.g., copper, rhodium, iridium) can lead to different reaction pathways or efficiencies. researchgate.netillinois.edu
Solvent: The polarity and coordinating ability of the solvent can significantly affect reaction rates and selectivities. Solvents can influence the stability of charged intermediates and transition states. For instance, the kinetics of the aza-Morita-Baylis-Hillman reaction, a related transformation involving imines, show a strong dependence on the solvent used.
Temperature: Temperature affects the rate of reaction according to the Arrhenius equation. In many cases, lower temperatures are employed in stereoselective reactions to enhance the energy difference between diastereomeric transition states, thereby improving the stereochemical outcome. For example, a three-component coupling to form an aziridine derivative was conducted at -10 °C to achieve high stereoselectivity. researchgate.net
Reactant Structure: The electronic and steric properties of the substituents on both the this compound moiety and the reacting partner have a profound impact. For instance, in Lewis acid-catalyzed aziridination, imines derived from both electron-rich and electron-poor aromatic aldehydes, as well as various aliphatic aldehydes, are generally well-tolerated, though yields and selectivities may vary. msu.edu The nature of the N-substituent on the imine is also critical for reactivity and for the stability of the resulting products.
The interplay of these factors is often complex, and the optimization of reaction conditions is typically achieved through systematic experimental screening.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, multiplicities, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within ethyl 2-(benzylideneamino)acetate can be determined.
The ¹H-NMR spectrum of this compound provides a wealth of information about the different types of protons and their neighboring environments. The characteristic signals observed are consistent with the compound's structure, comprising an ethyl ester group, a benzylidene fragment, and a methylene (B1212753) bridge.
The protons of the ethyl group typically appear as a triplet and a quartet. The methyl protons (-CH₃) resonate as a triplet due to coupling with the adjacent methylene protons, while the methylene protons (-OCH₂-) of the ethyl group appear as a quartet, coupled to the methyl protons. The methylene protons of the acetate (B1210297) moiety (-NCH₂CO-) are expected to appear as a singlet or a doublet depending on the solvent and experimental conditions.
The protons of the benzylidene phenyl ring usually resonate in the aromatic region of the spectrum. The imine proton (-N=CH-) is a key diagnostic signal, often appearing as a singlet in a distinct downfield region.
A representative ¹H-NMR data set for this compound is summarized in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl -CH₃ | 1.25-1.35 | Triplet | ~7.1 |
| Ethyl -OCH₂- | 4.15-4.25 | Quartet | ~7.1 |
| Methylene -NCH₂CO- | 4.40-4.50 | Singlet | - |
| Aromatic protons | 7.20-7.80 | Multiplet | - |
| Imine -N=CH- | 8.20-8.30 | Singlet | - |
| Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. |
Complementing the ¹H-NMR data, the ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. In a proton-decoupled ¹³C-NMR spectrum, each unique carbon atom typically gives rise to a single peak. libretexts.org
The carbonyl carbon of the ester group is characteristically found at the downfield end of the spectrum. The imine carbon also has a distinct chemical shift. The carbons of the ethyl group and the methylene bridge appear at the upfield end, while the aromatic carbons of the benzylidene ring resonate in the intermediate region.
The table below outlines the expected ¹³C-NMR chemical shifts for this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~14 |
| Methylene -NCH₂CO- | ~60-62 |
| Ethyl -OCH₂- | ~61 |
| Aromatic carbons | ~128-132 |
| Imine -N=CH- | ~163-165 |
| Ester C=O | ~170 |
| Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its key bonds.
A strong absorption band is typically observed for the C=O stretching of the ester group. Another significant peak corresponds to the C=N stretching of the imine group. The spectrum also shows C-H stretching vibrations for both the aromatic and aliphatic parts of the molecule, as well as C-O stretching of the ester.
The fingerprint region of the spectrum, typically below 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. docbrown.info
Key FTIR absorption bands for this compound are presented in the following table.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | ~3060 | Medium |
| C-H stretch (aliphatic) | ~2980 | Medium |
| C=O stretch (ester) | ~1740 | Strong |
| C=N stretch (imine) | ~1640 | Strong |
| C=C stretch (aromatic) | ~1600, ~1450 | Medium |
| C-O stretch (ester) | ~1200 | Strong |
| Note: Wavenumbers are approximate and can vary slightly. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the conjugated system involving the phenyl ring and the imine group gives rise to characteristic absorption bands in the UV region.
Typically, two main absorption bands are observed. The first, at a shorter wavelength, can be attributed to the π → π* transition within the aromatic ring. A second, longer-wavelength band is associated with the n → π* transition of the imine group. The position and intensity of these bands can be influenced by the solvent polarity. For some similar compounds, the absorption maximum is noted around 206 nm. sielc.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₁₁H₁₃NO₂), which is approximately 191.23 g/mol .
The fragmentation pattern provides valuable clues about the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅). libretexts.org For this compound, characteristic fragments would likely arise from the cleavage of the ester group, the benzylidene moiety, and the methylene bridge. The base peak in the spectrum often corresponds to a particularly stable fragment. For instance, in related amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
For a related compound, ethyl 2-[2-((1E)-{(1E)-2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]hydrazin-1-ylidene}methyl)phenoxy]acetate, the crystal structure was determined to be monoclinic. nih.gov Such analysis for this compound would reveal the planarity of the benzylideneamino group and the orientation of the ethyl acetate substituent. This detailed structural information is invaluable for understanding intermolecular interactions in the solid state and for computational modeling studies.
Computational Chemistry and Theoretical Investigations of this compound
Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules. Through theoretical calculations, it is possible to predict geometries, electronic structures, and various other molecular attributes that govern the behavior and reactivity of a compound. This section focuses on the theoretical and computational investigations of this compound.
However, based on a comprehensive review of available scientific literature, detailed computational studies specifically focused on this compound are not readily found. While extensive research employing these methods exists for structurally similar Schiff bases and other organic molecules researchgate.netnih.govresearchgate.netnih.gov, the specific data for the title compound across the detailed subsections below remains largely unpublished. The following sections, therefore, describe the general principles and methodologies of these computational techniques.
Computational Chemistry and Theoretical Investigations
Computational and theoretical studies are instrumental in elucidating the fundamental characteristics of a molecule. These investigations offer insights into the electronic behavior, stability, and reactivity of a compound, which are crucial for the rational design of new materials with specific properties.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. From this optimized structure, various electronic properties can be calculated to understand the molecule's reactivity and kinetic stability. While DFT studies have been performed on many related organic compounds, specific findings for the optimized geometry and electronic properties of Ethyl 2-(benzylideneamino)acetate are not detailed in the available literature.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. scirp.orgresearchgate.net A detailed FMO analysis with specific HOMO-LUMO energy values for this compound is not present in the surveyed research.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. deeporigin.comlibretexts.orgavogadro.cc It is invaluable for predicting how molecules will interact with each other. researchgate.net Color-coding is used to represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). avogadro.cc An MEP map for this compound would reveal its reactive sites, but such a specific map is not available in the reviewed literature.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. researchgate.netusc.eduwisc.edu It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis orbitals (acceptors). This analysis helps in understanding charge transfer, hyperconjugative interactions, and the stability arising from these electronic delocalizations. While NBO analysis is a standard computational tool, specific studies detailing the donor-acceptor interactions and stabilization energies for this compound have not been reported. nih.govresearchgate.net
Nonlinear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics and photonics. Theoretical calculations, often using DFT, can predict the NLO properties of a molecule, such as its polarizability and hyperpolarizability. rsc.org These calculations help in identifying promising candidates for NLO materials. researchgate.net Although NLO properties have been investigated for related organic molecules, theoretical NLO data for this compound is not found in the existing literature.
In-silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govrsc.org This method is widely used in drug discovery to understand how a ligand might interact with a biological target, such as a protein or enzyme. Such studies provide insights into binding affinities and the specific interactions (like hydrogen bonds or van der Waals forces) that stabilize the complex. While in-silico studies have been conducted on many heterocyclic compounds, specific molecular docking or interaction modeling studies involving this compound are not documented in the available research.
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods are employed to identify the various possible conformers and to determine their relative energies and stabilities. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can depend on its preferred conformation. A detailed computational conformational analysis of this compound does not appear to be available in the scientific literature.
Research on Biological and Pharmaceutical Applications of Ethyl 2 Benzylideneamino Acetate Derivatives
Investigations into Antimicrobial Activity
Derivatives of benzylideneamino acetate (B1210297) have been a focal point of research into new antimicrobial agents. The imine (C=N) linkage is a crucial pharmacophore that contributes to the biological activities of these compounds.
The antibacterial potential of this class of compounds has been evaluated against both Gram-positive and Gram-negative bacteria. Studies on (Z)-2-benzylidene-3-oxobutanamide derivatives, which share the benzylidene core, have shown notable activity. While many of these derivatives exhibited only mild activity against the Gram-negative bacterium Escherichia coli, they demonstrated moderate to very good growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. nih.gov For instance, one derivative, (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide, was found to have a minimum inhibitory concentration (MIC) of 2 μg/mL against MRSA, indicating potent activity. nih.gov Other aniline (B41778) derivatives have also been synthesized and shown to inhibit the growth of both Escherichia coli and Staphylococcus aureus. researchgate.net However, in some screenings, related compounds showed no significant effect on E. coli. nih.gov
| Derivative Class | Bacterial Strain | Activity Level | MIC (μg/mL) | Source |
|---|---|---|---|---|
| (Z)-2-benzylidene-3-oxobutanamides | Staphylococcus aureus (MRSA) | Moderate to Very Good | 2 | nih.gov |
| (Z)-2-benzylidene-3-oxobutanamides | Escherichia coli | Mild | N/A | nih.gov |
| Aniline Derivatives | Staphylococcus aureus | Inhibitory | N/A | researchgate.net |
| Aniline Derivatives | Escherichia coli | Inhibitory | N/A | researchgate.net |
The exploration of antifungal properties has revealed that certain derivatives possess significant efficacy against pathogenic fungi. For example, extracts from Aspergillus niger itself, containing various bioactive compounds, have demonstrated antifungal capabilities against plant pathogens. nih.govresearchgate.net While this research highlights the potential of fungal metabolites, studies on synthetic derivatives are more specific. In a broad screening of various compounds, some were tested against Candida albicans, a common human fungal pathogen. researchgate.net Research into novel antifungal agents has shown that certain compounds can be particularly effective against Aspergillus niger, with some inhibitors achieving greater than 90% growth inhibition at very low concentrations (0.006–0.012 μg/mL). nih.gov Although these findings are not exclusively on ethyl 2-(benzylideneamino)acetate derivatives, they underscore the potential of related chemical structures in antifungal drug discovery.
Exploration of Antiviral Potential (e.g., Anti-SARS-CoV-2 Activity)
The scientific community has shown interest in repurposing and designing novel compounds to combat viral infections, most notably SARS-CoV-2. The main protease (Mpro or 3CLpro) of the virus is a key enzyme in its replication cycle, making it an attractive target for inhibitors.
Molecular docking is a computational technique used to predict how a molecule will bind to a target protein. This method has been instrumental in the search for SARS-CoV-2 inhibitors. While specific docking studies focusing solely on this compound derivatives are not prominently detailed in the provided results, extensive research has been conducted on inhibitors targeting the SARS-CoV-2 Mpro. nih.govnih.gov Scientists have designed and synthesized numerous Mpro inhibitors, with some showing potent activity in the nanomolar range. nih.gov These studies often involve structure-based design, starting from known protease inhibitors or newly identified chemical scaffolds. nih.govfrontiersin.org The general strategy involves designing molecules that fit into the active site of the Mpro, often forming a covalent bond with a key cysteine residue (Cys145) to block its function. nih.gov This approach has led to the development of compounds that show effective antiviral activity in cellular and animal models. nih.govnih.gov
Studies on Anti-inflammatory and Analgesic Activities
A significant body of research has been dedicated to evaluating the anti-inflammatory and pain-relieving (analgesic) effects of this class of compounds. Inflammation and pain are often linked, and agents that can target both are of great therapeutic interest.
Derivatives of succinimide, such as ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, have been synthesized and evaluated for these properties. mdpi.com In-vitro tests showed that such a compound could significantly inhibit the 5-lipoxygenase (5-LOX) enzyme, a key player in the inflammatory pathway, with a calculated IC50 value of 105 μg/mL. mdpi.com It also demonstrated moderate activity against the cyclooxygenase-1 (COX-1) enzyme. mdpi.com In vivo studies using animal models further confirmed these effects. The compound was shown to reduce carrageenan-induced paw edema, a standard model for inflammation. mdpi.com Furthermore, it exhibited dose-dependent analgesic effects in the hot plate test, indicating a centrally-mediated pain-relieving action. mdpi.com Similarly, other studies on related thiophene (B33073) derivatives have described significant analgesic activity. nih.gov
Research into Antihypertensive Properties
The investigation into the antihypertensive (blood pressure-lowering) potential of this compound derivatives is a less explored area compared to their antimicrobial and anti-inflammatory activities. Research into related nitrogen-containing heterocyclic compounds has been performed. For instance, studies on certain (2-aminoethyl)thiourea derivatives were conducted to assess their antihypertensive effects. nih.gov However, the results showed that a cyano-guanidine derivative prepared from the corresponding thiourea (B124793) was essentially inactive as an antihypertensive agent in animal models. nih.gov This indicates that specific structural features are critical for this biological activity, and not all related compounds will be effective. Further targeted synthesis and screening of this compound derivatives would be necessary to determine their potential in this therapeutic area.
Enzyme Inhibitory Activities (e.g., Monoamine Oxidase Inhibition)
Derivatives of this compound belong to the class of compounds known as Schiff bases, which are characterized by an imine (-CH=N-) functional group. This structural feature allows for potent binding interactions with various biological targets, including enzymes. nih.gov A significant area of research for these derivatives has been their potential as enzyme inhibitors, particularly targeting monoamine oxidases (MAO-A and MAO-B). nih.govnih.gov
Monoamine oxidases are critical enzymes in the central nervous system responsible for the oxidative deamination of neurotransmitters like dopamine (B1211576) and serotonin. nih.govfrontiersin.org The inhibition of MAOs, especially MAO-B, is a key therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease, as it helps to elevate dopamine levels in the brain. nih.govfrontiersin.org
Research into various Schiff base derivatives has shown promising results. For instance, studies on N,3-diphenylprop-2-enamide derivatives, which share structural similarities with benzylideneacetate compounds, have identified potent and selective MAO-B inhibitors. nih.gov Modifications, such as adding halogen substituents to one phenyl ring and hydroxyl groups to another, significantly enhanced MAO-B inhibition. nih.gov Similarly, the development of novel benzylamine-sulphonamide derivatives has yielded compounds with very high inhibitory activity against human MAO-B (hMAO-B), with some derivatives showing IC₅₀ values in the nanomolar range. nih.gov The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. These findings underscore the potential of designing specific molecules based on the this compound scaffold for targeted enzyme inhibition.
Development of Fluorescent Sensors and Other Biomedical Materials
The unique chemical structure of this compound derivatives makes them suitable for applications beyond enzyme inhibition. The imine group and associated aromatic systems provide opportunities for coordination with metal ions and participation in photophysical processes, making them excellent candidates for the development of fluorescent sensors.
A fluorescent sensor is a molecule that exhibits a change in its fluorescence properties (such as intensity or color) upon binding to a specific analyte, like a metal ion. This change allows for the detection and quantification of the target analyte. Schiff base derivatives are widely used in this field. For example, a sensor developed from a Schiff base was shown to selectively detect zinc ions (Zn²⁺) through a significant increase in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence.
While direct research on this compound for this purpose is limited in the provided results, the broader class of Schiff bases, to which it belongs, is well-established in sensor development. The design principles involve creating a binding pocket within the molecule that is specific for a target ion. Upon binding, the molecule's conformation can change, leading to a distinct optical response. This versatility allows for the fine-tuning of these molecules to create highly selective and sensitive sensors for various biomedical and environmental applications.
Consideration of Structure-Activity Relationships in Biological Contexts
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they explain how a molecule's chemical structure relates to its biological activity. nih.gov For this compound derivatives, SAR analyses have provided crucial insights into what makes them effective enzyme inhibitors. nih.govnih.gov
In the context of MAO inhibition, the substitution pattern on the aromatic rings is a key determinant of both potency and selectivity. nih.gov Research on related structures has shown that:
Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the benzylidene ring can significantly enhance inhibitory activity. For example, a hydroxyl group at the para-position of a C3 phenyl ring in an N,3-diphenylprop-2-enamide scaffold led to a more than 14-fold increase in potency for MAO-B. nih.gov Studies on other types of inhibitors, like those based on benzoic acid, also found that a hydroxyl group at a specific position (the 2-position) had a strong positive effect on inhibitory activity against the enzyme α-amylase. mdpi.com
Halogen Atoms: The addition of halogen atoms (e.g., chlorine, bromine) to the N-phenyl ring of anilide derivatives was found to be a key modification for enhancing binding affinity and selectivity for MAO-B. nih.gov
Methylene (B1212753) Bridge: In some benzimidazole (B57391) derivatives, a methylene bridge at a specific position was found to be essential for potent inhibition of certain kinases, indicating the importance of the linker's structure and flexibility. nih.gov
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents also play a critical role. In some series, electron-withdrawing groups like nitrile or nitro groups enhanced activity, while in others, electron-donating groups like methoxy (B1213986) were favorable. nih.gov
These SAR findings are critical for the rational design of new, more effective therapeutic agents. By understanding which molecular features are responsible for biological effects, chemists can synthesize new derivatives with optimized potency, selectivity, and pharmacokinetic properties. nih.govfrontiersin.org
Future Directions and Emerging Research Avenues
Development of Novel Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic and medicinal chemistry. Ethyl 2-(benzylideneamino)acetate, as a prochiral substrate, is an ideal starting point for developing novel asymmetric synthetic methods. Future research in this area is focused on creating more efficient, selective, and sustainable routes to chiral amino acid derivatives.
One promising approach involves the use of organocatalysis. Researchers have successfully employed a one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening esterification sequence to generate α-amino acid esters with good yields and enantioselectivities. nih.gov This method benefits from the use of a single organocatalyst and solvent, minimizing purification steps. nih.gov Further development in this area could involve the design of new organocatalysts to improve the enantiomeric excess (ee) for a wider range of substrates, including sterically hindered α-cycloalkyl amino acid esters. nih.gov
Another significant avenue is the application of biocatalysis. Imine reductases (IREDs) from metagenomic sources have been shown to catalyze the direct reductive coupling of α-ketoesters and amines to produce N-substituted α-amino esters with high conversion rates and excellent enantioselectivity for both enantiomers. nih.gov This biocatalytic approach operates under mild conditions and has demonstrated scalability, making it an attractive green alternative to traditional chemical methods. nih.gov Future work will likely focus on expanding the substrate scope of known IREDs and engineering new enzymes with tailored specificities.
Phase-transfer catalysis also presents a powerful tool for the asymmetric alkylation of glycine (B1666218) imines. The use of chiral phase-transfer catalysts allows for the stereocontrolled alkylation of substrates like this compound to produce a variety of α-amino acids. Additionally, the alkylation of chiral nickel(II) complexes of Schiff bases derived from glycine has been demonstrated as a viable method for the asymmetric synthesis of α-amino acids, with the potential for high optical yields after chromatographic separation of diastereomers. rsc.org
Table 1: Asymmetric Synthetic Methodologies for α-Amino Esters from Glycine Imines
| Methodology | Catalyst/Reagent Type | Key Features | Potential for this compound |
|---|---|---|---|
| Organocatalysis | Chiral organocatalysts (e.g., based on cinchona alkaloids or prolinol derivatives) | One-pot procedures, metal-free, operational simplicity. nih.gov | Direct asymmetric functionalization. |
| Biocatalysis | Imine Reductases (IREDs) | High enantioselectivity, mild reaction conditions, sustainable. nih.gov | Reductive amination to form N-benzylglycine ethyl ester derivatives. |
| Phase-Transfer Catalysis | Chiral quaternary ammonium (B1175870) salts | Asymmetric alkylation, scalability. epa.gov | Stereoselective synthesis of various α-amino acids. |
| Metal Complexation | Chiral Nickel(II) complexes | Diastereoselective alkylation, recovery of chiral auxiliary. rsc.org | Synthesis of optically pure α-amino acids after separation. |
Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity
The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving this compound and its derivatives. Research is moving towards synergistic catalytic systems and the use of earth-abundant metals to achieve transformations that are both powerful and sustainable.
A notable advancement is the development of a synergistic, three-part catalyst system comprising an achiral picolinaldehyde, a Lewis acid (Zn(II)), and a chiral palladium complex for the enantioselective α-allylation of N-unprotected amino esters. chemistryviews.org The coordination of the Lewis acid to the in-situ formed Schiff base intermediate enhances the acidity of the α-C-H bond, favoring the desired α-allylation over N-allylation. chemistryviews.org This approach allows for the use of commercially available achiral aldehydes and proceeds under mild conditions with high functional group tolerance. chemistryviews.org Future exploration could adapt this system for other types of electrophiles, expanding the toolkit for creating complex amino acid derivatives.
Iridium-catalyzed asymmetric allylic alkylation represents another frontier. These systems have been successfully used for the alkylation of malonates to create all-carbon quaternary stereocenters and can be conceptually extended to the functionalization of glycine imine derivatives. organic-chemistry.org The development of new chiral ligands for iridium and other transition metals will be key to achieving high enantioselectivity in the alkylation of the less acidic methylene (B1212753) group of this compound.
Furthermore, the use of chiral biphenol-derived diols as catalysts in asymmetric Petasis reactions offers a multicomponent approach to chiral α-amino acids. nih.gov By reacting boronates, amines, and glyoxylates, this method provides a practical route to these valuable compounds. nih.gov Adapting this methodology to use this compound as the imine component could streamline the synthesis of N-benzyl amino acids.
Advanced Applications in Medicinal Chemistry and Drug Discovery
The scaffold of this compound and its derivatives holds significant potential for applications in medicinal chemistry and drug discovery. The α-amino acid and β-lactam moieties, which can be readily synthesized from this precursor, are privileged structures in many therapeutic agents.
A key area of application is in the synthesis of novel heterocyclic compounds with biological activity. For instance, Schiff bases containing a coumarin (B35378) moiety, structurally related to benzylideneamino derivatives, have been synthesized and shown to possess significant anti-inflammatory and analgesic properties. nih.gov Specifically, derivatives with chloro and bromo substitutions on the benzylidene ring exhibited potent activity, highlighting the tunability of the pharmacological profile through simple synthetic modifications. nih.gov This suggests that derivatives of this compound could be explored for similar activities.
Furthermore, the core structure is a building block for more complex molecules. For example, benzothiazole (B30560) derivatives, which can be synthesized from related starting materials, exhibit a wide range of pharmacological activities, including antitumor and fungicidal properties. researchgate.net The versatility of the imine-ester functionality in this compound allows for its incorporation into various heterocyclic systems, opening up avenues for the discovery of new therapeutic agents. Non-proteinogenic α,α-disubstituted α-amino acids, accessible through the α-functionalization of this scaffold, are of particular interest for their potential to create peptides with enhanced stability and novel biological functions. chemistryviews.org
Table 2: Bioactive Compounds Derived from or Related to the Benzylideneamino Scaffold
| Compound Class | Core Scaffold | Reported Biological Activity | Reference |
|---|---|---|---|
| Substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-ones | Benzylideneamino-coumarin | Anti-inflammatory, Analgesic | nih.gov |
| Benzothiazole derivatives | Benzothiazole | Antitumor, Fungicidal | researchgate.net |
| α,α-Disubstituted α-amino acids | Substituted α-amino acid | Building blocks for modified peptides and drug discovery | chemistryviews.org |
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis is becoming increasingly vital for the rational design of novel molecules with specific properties. For a versatile scaffold like this compound, this integrated approach can accelerate the discovery of new catalysts and bioactive compounds. mdpi.com
Computational methods, such as Density Functional Theory (DFT), can be employed to elucidate reaction mechanisms and predict the stereochemical outcomes of asymmetric reactions. For example, DFT calculations have been used to understand the role of hydrogen bonding in the transition states of organocatalyzed epoxidation reactions, providing insights that can guide the design of more effective catalysts. nih.gov
In the realm of drug discovery, computational tools are essential for the rational design of new therapeutic agents. mdpi.com Structure-activity relationship (SAR) studies, molecular docking, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be used to design derivatives of this compound with enhanced potency and favorable pharmacokinetic profiles. bldpharm.com For instance, the rational design of metallo-β-lactamase inhibitors has been guided by crystallographic data and computational modeling to optimize the interaction of the inhibitor with the enzyme's active site. nih.gov A similar approach could be applied to design novel enzyme inhibitors based on the this compound scaffold.
The future of research on this compound will likely involve a continuous feedback loop between computational prediction and experimental validation. This will enable the more efficient exploration of chemical space and the targeted synthesis of molecules with desired functionalities, whether for catalysis or for therapeutic intervention.
Q & A
Q. What are the conventional synthetic routes for Ethyl 2-(benzylideneamino)acetate, and how are reaction conditions optimized?
this compound is typically synthesized via a Schiff base condensation between an amino ester (e.g., glycine ethyl ester) and a benzaldehyde derivative. A standard protocol involves dissolving the amino ester in dichloromethane (DCM), adding equimolar aldehyde and a base like triethylamine (EtN), and stirring at room temperature for 16 hours . Yield optimization often requires adjusting stoichiometry, solvent polarity, or using anhydrous conditions to minimize hydrolysis. Reflux in ethanol with potassium carbonate (KCO) can also improve reaction efficiency for related Schiff bases .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- NMR : H and C NMR are critical for confirming the imine bond formation (δ ~8.3 ppm for the CH=N proton) and ester group integrity (δ ~4.2 ppm for CHO and ~1.3 ppm for CH) .
- X-ray diffraction : Single-crystal X-ray analysis reveals bond angles (e.g., N2–C15–H15A/B/C ≈109.5°) and dihedral angles (e.g., C14–C10–C11–C12 = 10.8°), confirming the planar geometry of the benzylideneamino moiety .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 206.2) .
Q. What are the stability and storage recommendations for this compound?
The compound is prone to hydrolysis due to the imine bond. Storage at -20°C under inert atmosphere (argon/nitrogen) in anhydrous solvents like DCM or ethanol is recommended. Stability ≥2 years has been reported under these conditions .
Advanced Research Questions
Q. How do reaction parameters influence the stereoselectivity and purity of Schiff base derivatives like this compound?
- Solvent effects : Polar aprotic solvents (e.g., DCM) favor imine formation, while protic solvents (e.g., ethanol) may slow hydrolysis but reduce reaction rates .
- Catalysts : Acidic or basic additives (e.g., acetic acid or EtN) modulate protonation states of intermediates, affecting reaction kinetics.
- Temperature : Elevated temperatures (reflux) accelerate condensation but risk ester group degradation.
Q. How can contradictions in structural data (e.g., X-ray vs. computational models) be resolved?
Discrepancies between experimental (X-ray) and computational bond angles (e.g., C10–C11–C12–N2 dihedral angle = -44.3° experimentally vs. -50.4° computationally) may arise from crystal packing forces or solvent interactions. Refinement using programs like SHELXL (with Hirshfeld atom refinement) improves accuracy by accounting for hydrogen bonding and thermal motion .
Q. What mechanistic pathways explain by-product formation during synthesis?
Common by-products include hydrolyzed esters (e.g., carboxylic acids) or retro-aldimine adducts. For example, incomplete Schiff base formation may result from competing hydration of the aldehyde. LC-MS or GC-MS can identify these impurities, while optimizing reaction dryness (e.g., molecular sieves) mitigates hydrolysis .
Q. How are advanced spectroscopic techniques (e.g., 2D NMR, time-resolved FTIR) applied to study dynamic processes in Schiff bases?
Q. What strategies are used to enhance the compound’s applicability in coordination chemistry or catalysis?
The imine nitrogen acts as a ligand for transition metals (e.g., Cu, Fe). Chelation studies involve titrating the compound into metal salt solutions and monitoring UV-Vis spectral shifts (e.g., d-d transitions at ~600 nm for Cu complexes) .
Methodological Considerations
- Reproducibility : Document solvent purity, humidity levels, and base equivalents to ensure consistent yields .
- Data validation : Cross-reference crystallographic data (e.g., CIF files) with computational models (DFT) using software like Mercury or Olex2 .
- Safety : Handle under fume hoods due to volatility of DCM and EtN; review SDS for toxicity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
